molecular formula C18H22BrClN4O3S B486079 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine CAS No. 890596-29-9

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B486079
CAS No.: 890596-29-9
M. Wt: 489.8g/mol
InChI Key: LXVUFJDTMWGHDU-UHFFFAOYSA-N
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Description

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and various substituents including bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.

    Attachment of the Propanoyl Group: The brominated pyrazole is then reacted with a propanoyl chloride to attach the propanoyl group.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and a suitable dihalide.

    Sulfonylation: The piperazine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride.

    Coupling: Finally, the pyrazole and piperazine derivatives are coupled under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, potentially altering its biological activity.

    Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents in place of the bromine or chlorine atoms.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of pyrazole and piperazine derivatives on biological systems.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-4-(phenylsulfonyl)piperazine
  • 1-(3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-4-(phenylsulfonyl)piperazine

Uniqueness

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the specific combination of substituents on the pyrazole and piperazine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrClN4O3S/c1-13-18(19)14(2)24(21-13)8-7-17(25)22-9-11-23(12-10-22)28(26,27)16-5-3-15(20)4-6-16/h3-6H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVUFJDTMWGHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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